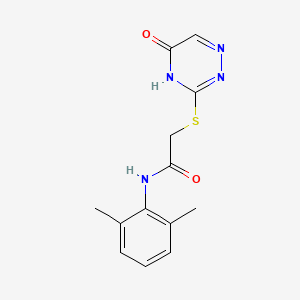
N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is also known as DMPTA and is a member of the 1,2,4-triazine family of compounds.
Mecanismo De Acción
The mechanism of action of DMPTA involves the inhibition of various enzymes that are essential for the proper functioning of cells. DMPTA inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the proper functioning of the nervous system in insects.
Biochemical and Physiological Effects:
DMPTA has been found to exhibit various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase II. It also inhibits the activity of acetylcholinesterase, leading to the death of insects. DMPTA has been found to be non-toxic to mammals, making it a potential candidate for the development of anticancer drugs and agricultural pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPTA has several advantages for use in lab experiments. It is easy to synthesize and has been found to be non-toxic to mammals. It exhibits significant anticancer and insecticidal activity, making it a potential candidate for the development of drugs and pesticides. However, DMPTA has some limitations as well. It is not water-soluble, making it difficult to administer in aqueous solutions. It also has limited stability in the presence of light and air, making it difficult to store for extended periods.
Direcciones Futuras
There are several future directions for the study of DMPTA. One potential direction is the development of DMPTA-based anticancer drugs. DMPTA has been found to exhibit significant anticancer activity against various cancer cell lines, making it a potential candidate for the development of new drugs. Another potential direction is the development of DMPTA-based agricultural pesticides. DMPTA has been found to exhibit insecticidal and acaricidal activity against various pests, making it a potential candidate for the development of new pesticides. Finally, the study of the mechanism of action of DMPTA can provide insights into the development of new drugs and pesticides that target specific enzymes involved in cell replication and repair.
Métodos De Síntesis
The synthesis of DMPTA involves the reaction between 2,6-dimethylphenyl isothiocyanate and 5-amino-1,2,4-triazin-3-one in the presence of a catalyst. The reaction takes place at a temperature of 100-120°C and produces DMPTA as a yellow crystalline solid. The yield of DMPTA can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
DMPTA has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. DMPTA induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
DMPTA has also been investigated for its potential use as an agricultural pesticide. It has been found to exhibit insecticidal and acaricidal activity against various pests, including aphids, spider mites, and whiteflies. DMPTA acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-8-4-3-5-9(2)12(8)15-11(19)7-20-13-16-10(18)6-14-17-13/h3-6H,7H2,1-2H3,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJQDMFTFXJRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

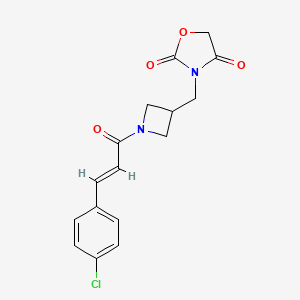
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2899276.png)
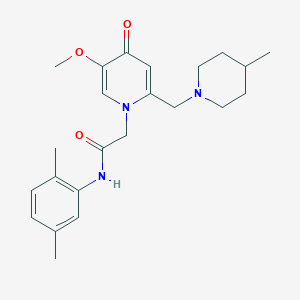
![(E)-2-(benzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B2899282.png)
![1-[2-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(4-methylphenyl)urea](/img/structure/B2899284.png)
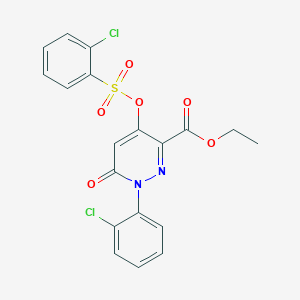
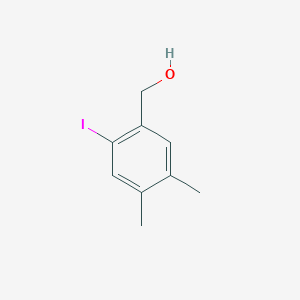
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2899287.png)


![N-({[3,3'-bithiophene]-5-yl}methyl)-2-bromobenzene-1-sulfonamide](/img/structure/B2899291.png)

![N-(3-methoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2899294.png)
![N-[4-(acetylamino)phenyl]-2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide](/img/structure/B2899297.png)